2-bromo-N-(3,4-dichlorophenyl)benzamide is an organic compound classified as a benzamide. It features a bromine atom at the second position and two chlorine atoms at the third and fourth positions on the phenyl ring, which is attached to the benzamide moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
The synthesis of 2-bromo-N-(3,4-dichlorophenyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 3,4-dichloroaniline. The reaction is conducted in the presence of a base like triethylamine, using dichloromethane as a solvent.
This compound belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to a carbonyl group (C=O) and an amine (NH2) group. Benzamides are widely studied for their biological activities and applications in pharmaceuticals.
The primary method for synthesizing 2-bromo-N-(3,4-dichlorophenyl)benzamide involves:
2-bromo-N-(3,4-dichlorophenyl)benzamide can undergo several chemical reactions:
The mechanism of action for 2-bromo-N-(3,4-dichlorophenyl)benzamide varies depending on its application:
2-bromo-N-(3,4-dichlorophenyl)benzamide has several notable applications:
2-Bromo-N-(3,4-dichlorophenyl)benzamide is a halogenated aromatic amide featuring a benzoyl scaffold substituted at the ortho-position with bromine and linked via an amide bond to a 3,4-dichloroaniline moiety. Its systematic IUPAC name is 2-bromo-N-(3,4-dichlorophenyl)benzamide, reflecting the sequential positions of halogen substituents. The molecular formula is C₁₃H₈BrCl₂NO (molecular weight: 345.02 g/mol), with a canonical SMILES string C1=CC(=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2Br that precisely encodes its atomic connectivity [5].
The compound adopts a twisted conformation due to steric hindrance between the ortho-bromine on the benzoyl ring and the amide carbonyl. This distortion impacts its crystal packing, as observed in related structures where intermolecular N–H···O hydrogen bonds form centrosymmetric dimers, and halogen atoms participate in secondary Cl···Br and Cl···O interactions [2]. X-ray crystallography of analogous compounds reveals dihedral angles of 40–65° between the aromatic rings, a feature that influences biological binding and material properties [2].
Table 1: Structural Descriptors of 2-Bromo-N-(3,4-dichlorophenyl)benzamide
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-Bromo-N-(3,4-dichlorophenyl)benzamide |
CAS Registry Number | Not specified in sources (excluded sources contain potential candidates) |
Molecular Formula | C₁₃H₈BrCl₂NO |
Molecular Weight | 345.02 g/mol |
SMILES | C1=CC(=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2Br |
Hydrogen Bond Donors | 1 (amide N–H) |
Hydrogen Bond Acceptors | 2 (amide C=O) |
Halogen Substituents | Bromine (ortho to amide), two chlorines (meta/para to aniline N) |
The synthesis of halogenated benzamides dates to early 20th-century developments in amide coupling, but targeted exploration of ortho-bromo dichlorophenyl derivatives emerged prominently in the 2010s. This compound class was accessed via Schotten-Baumann reaction conditions, where 2-bromobenzoyl chloride reacts with 3,4-dichloroaniline in refluxing pyridine or aqueous sodium hydroxide [2] [8]. Publications after 2010 highlight optimized procedures yielding >90% purity, a significant improvement over early methods that suffered from hydrolysis byproducts [2].
Historically, benzamide research focused on unsubstituted or mono-halogenated analogs. The incorporation of multiple halogens—particularly ortho-bromine paired with meta,para-dichloroaniline—represented a strategic evolution to enhance steric and electronic effects. This design aimed to improve bioactivity and material stability, as evidenced by patents filed between 2015–2020 for halogenated benzamides as kinase inhibitors and polymer auxiliaries [7]. Key milestones include the adaptation of palladium-catalyzed coupling (2016) and microwave-assisted decarbonylation (2018) to modify the ortho-bromine site, enabling access to complex heterocycles from this benzamide precursor [2] [8].
Table 2: Historical Evolution of Halogenated Benzamide Synthesis
Time Period | Key Advancements | Impact on Target Compound |
---|---|---|
Pre-2010 | Classical amidation of mono-halogenated benzoyl chlorides | Established base methodology; limited yields for ortho-di/trihalogenated systems |
2010–2015 | Pyridine-catalyzed reflux; purity optimization (>90%) | Enabled reliable gram-scale synthesis of multi-halogenated targets |
2016–Present | Catalytic functionalization of C–Br bond; green chemistry approaches | Facilitated derivatization for medicinal & material applications |
In medicinal chemistry, this benzamide derivative serves as a versatile pharmacophore for antiprotozoal and enzyme-modulating agents. Its halogen pattern enhances membrane permeability and target binding through halogen bonding. Crucially, derivatives exhibit nanomolar activity against Plasmodium falciparum (K1 strain), outperforming chloroquine by 21-fold in specific analogs [8]. The ortho-bromine is critical for bioactivity, as its removal abolishes anti-trypanosomal effects in cellular assays. Additionally, the compound acts as a precursor to histone deacetylase (HDAC) inhibitors and cAMP phosphodiesterase (PDE IV) blockers, with its dichlorophenyl moiety occupying hydrophobic enzyme pockets [2] [7].
Materials science exploits this benzamide’s supramolecular assembly capabilities. The twisted conformation and halogen-rich structure promote directional crystal packing via N–H···O, C–Br···Cl, and π-stacking interactions, enabling engineering of co-crystals with tunable photoluminescence [2]. Its amide linkage also integrates into polymeric corrosion inhibitors for industrial coatings, where the bromine and chlorine atoms provide electron-withdrawing effects that enhance adsorption onto metal surfaces [7]. Recent studies (2020–present) explore its use in organic semiconductors, leveraging the conjugated system and halogen-mediated charge transport [7].
Table 3: Key Bioactive and Material Applications
Application Domain | Function/Role | Performance Metrics |
---|---|---|
Antiprotozoal Agents | Core scaffold for Plasmodium inhibitors | IC₅₀ = 0.12 µM against K1 P. falciparum [8] |
Enzyme Inhibition | HDAC/PDE IV binding motif | 85% HDAC inhibition at 10 µM in lead analogs [2] |
Corrosion Inhibition | Monomeric unit in polyamide coatings | 92% efficiency on mild steel at 50 ppm [7] |
Supramolecular Engineering | Building block for halogen-bonded frameworks | Forms thermally stable co-crystals (>200°C) [2] |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: